2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide
Description
2-{[1-(Carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a synthetic small molecule characterized by a central 1H-imidazole scaffold substituted with a carbamoylmethyl group at position 1, a hydroxymethyl group at position 5, and a sulfanyl-linked acetamide moiety attached to a 4-acetamidophenyl group. This compound (CAS: 921503-04-0 ) shares structural motifs common to pharmacologically active imidazole derivatives, such as antibacterial and antiparasitic agents . Its design incorporates polar functional groups (hydroxymethyl, carbamoyl, acetamide) that may enhance solubility and target binding compared to simpler nitroimidazole analogs.
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-10(23)19-11-2-4-12(5-3-11)20-15(25)9-26-16-18-6-13(8-22)21(16)7-14(17)24/h2-6,22H,7-9H2,1H3,(H2,17,24)(H,19,23)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEHFGVLNCLUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of imidazole derivatives with modifications at positions 1, 2, and 3. Key analogues and their structural differences are summarized below:
Key Observations:
- Steric and Electronic Modifications : Bulky substituents like benzylcarbamoylmethyl or fluorophenylmethyl may hinder target binding, whereas the smaller carbamoylmethyl group in the target compound could enhance conformational flexibility.
- Biological Implications : Nitroimidazole derivatives (e.g., ) exhibit antibacterial activity via nitro group reduction, but the target compound lacks this group, suggesting a distinct mechanism.
Physicochemical Properties
While experimental data for the target compound’s density, melting point, or solubility are unavailable, trends can be inferred from analogues:
- Hydrogen Bonding : The hydroxymethyl and acetamide groups in the target compound may form hydrogen bonds with biological targets, similar to ethylcarbamoyl or cyclopropylcarbamoyl variants.
Biological Activity
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 348.4 g/mol. The IUPAC name reflects its structural complexity, which includes an imidazole ring, a sulfanyl group, and an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C(N2CC(=O)N)CO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The carbamoylmethyl group may enhance binding through hydrogen bonding with biological molecules, thereby increasing its affinity for target sites.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which can affect cellular processes.
- Receptor Interaction: It may act on specific receptors that modulate physiological responses.
- Hydrogen Bonding: The functional groups facilitate interactions that stabilize the compound's binding to target proteins.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in anticancer and anti-inflammatory contexts.
Anticancer Activity
Studies have demonstrated that this compound shows efficacy against various cancer cell lines. For instance:
- In vitro studies reveal its ability to induce apoptosis in cancer cells by disrupting metabolic pathways.
- It has been tested against breast cancer and prostate cancer cell lines, showing promising results in reducing cell viability.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research highlights include:
- Inhibition of pro-inflammatory cytokines.
- Reduction of inflammation markers in animal models.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Anticancer Properties:
-
Evaluation of Anti-inflammatory Effects:
- Research published in Pharmacology Reports demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in a mouse model of acute inflammation .
- Stability and Metabolism:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
